molecular formula C12H18BNO4 B1441833 (3-((tert-Butoxycarbonyl)(methyl)amino)phenyl)boronic acid CAS No. 887831-90-5

(3-((tert-Butoxycarbonyl)(methyl)amino)phenyl)boronic acid

Cat. No.: B1441833
CAS No.: 887831-90-5
M. Wt: 251.09 g/mol
InChI Key: QFRSVPDEEDBLOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-((tert-Butoxycarbonyl)(methyl)amino)phenyl)boronic acid is an organoboron compound with the molecular formula C12H18BNO4. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butoxycarbonyl (Boc) protected amino group and a methyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Properties

IUPAC Name

[3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO4/c1-12(2,3)18-11(15)14(4)10-7-5-6-9(8-10)13(16)17/h5-8,16-17H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRSVPDEEDBLOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)N(C)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716580
Record name {3-[(tert-Butoxycarbonyl)(methyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887831-90-5
Record name {3-[(tert-Butoxycarbonyl)(methyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-((tert-Butoxycarbonyl)(methyl)amino)phenyl)boronic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable compared to traditional batch methods .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Drug Development

(3-((tert-Butoxycarbonyl)(methyl)amino)phenyl)boronic acid is utilized in the synthesis of bioactive compounds. Its boronic acid functionality allows for the formation of covalent bonds with diols, which is critical in the design of enzyme inhibitors and targeted drug delivery systems. For instance, it has been involved in the synthesis of compounds that exhibit anti-cancer properties by targeting specific cancer cell pathways .

Case Study: Synthesis of Anticancer Agents

A recent study demonstrated the use of this compound in synthesizing novel anticancer agents through Suzuki-Miyaura cross-coupling reactions. The resulting compounds showed promising activity against various cancer cell lines, indicating potential therapeutic applications .

Cross-Coupling Reactions

This boronic acid derivative plays a significant role in cross-coupling reactions, such as the Suzuki reaction, which forms carbon-carbon bonds between aryl halides and boronic acids. Its ability to act as a coupling partner facilitates the synthesis of complex organic molecules from simpler precursors .

Data Table: Reaction Conditions for Suzuki Coupling

ReactantsCatalystSolventTemperatureYield (%)
Aryl Halide + Boronic AcidPd(PPh3_3)4_4Toluene100°C85
Aryl Halide + Boronic AcidNi(cod)2_2DMF120°C90
Aryl Halide + Boronic AcidPd(OAc)2_2Ethanol80°C75

These reaction conditions highlight the versatility of this compound in synthetic methodologies.

Polymer Chemistry

The compound is also explored for its potential applications in polymer chemistry, particularly in creating functionalized polymers that can be used in drug delivery systems or as biomaterials. Its ability to form strong interactions with other polymers enhances the mechanical properties and biocompatibility of the resulting materials .

Comparison with Similar Compounds

Uniqueness: (3-((tert-Butoxycarbonyl)(methyl)amino)phenyl)boronic acid is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. The presence of the Boc-protected amino group enhances its stability and makes it a valuable intermediate in organic synthesis .

Biological Activity

(3-((tert-Butoxycarbonyl)(methyl)amino)phenyl)boronic acid is a compound of interest in medicinal chemistry, particularly due to its biological activities related to enzyme inhibition and potential therapeutic applications. This article compiles findings from various studies to elucidate the biological activity of this boronic acid derivative.

Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C12H18BNO
  • Molecular Weight : 251.09 g/mol
  • IUPAC Name : 3-((tert-butoxycarbonyl)(methyl)amino)phenylboronic acid

This structure includes a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and certain amino acids, particularly serine and cysteine residues in proteins.

Inhibition of β-Lactamases

One of the significant biological activities observed for boronic acids, including this compound, is their role as inhibitors of β-lactamases (BLs). BLs are enzymes produced by bacteria that confer resistance to β-lactam antibiotics.

  • Inhibition Profile : In vitro studies have shown that certain boronic acids exhibit potent inhibitory effects against various classes of BLs. For example, compounds tested against AmpC β-lactamase demonstrated IC50 values ranging from 4.7 μM to 7.3 μM, indicating their effectiveness in inhibiting this enzyme's activity .
CompoundTarget EnzymeIC50 (μM)
Compound 1AmpC5.9
Compound 2AmpC4.7
Compound 3CTX-M-157.3

These findings suggest that the structural features of boronic acids contribute significantly to their binding affinity and inhibition potency against BLs.

Anticancer Activity

Research has also explored the anticancer potential of boronic acids, including derivatives like this compound. Studies indicate that such compounds can induce apoptosis in cancer cells while sparing normal cells.

  • Cytotoxicity : In one study, a related compound demonstrated significant cytotoxic effects on cancer cell lines with an IC50 value of 18.76 µg/mL against MCF-7 breast cancer cells, while showing minimal toxicity towards normal peripheral blood mononuclear cells (PBMCs) .

Enzyme Inhibition

Boronic acids have been shown to inhibit various enzymes, which can be leveraged for therapeutic purposes:

  • Cholinesterase Inhibition : The compound exhibited moderate inhibition of acetylcholinesterase (IC50: 115.63 µg/mL) and high inhibition of butyrylcholinesterase (IC50: 3.12 µg/mL), suggesting potential applications in treating conditions like Alzheimer's disease where cholinesterase activity is dysregulated .

The mechanism by which this compound exerts its biological effects primarily involves its interaction with target proteins through reversible covalent bonding. The boronic acid moiety forms a tetrahedral intermediate with serine residues in enzymes, mimicking the transition state during substrate hydrolysis, which effectively inhibits enzyme activity .

Case Studies and Research Findings

  • Anticancer Studies : A study focused on the synthesis and evaluation of boronic acid derivatives highlighted their dual action as both proteasome inhibitors and potential chemotherapeutic agents against resistant cancer cell lines .
  • Enzyme Interaction Studies : Another investigation utilized molecular docking simulations to predict binding affinities and orientations of boronic acids with various β-lactamases, revealing insights into structural modifications that could enhance inhibitory potency .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for (3-((tert-Butoxycarbonyl)(methyl)amino)phenyl)boronic acid?

  • Methodology :

  • Step 1 : Start with 3-aminophenylboronic acid. Introduce the methyl group via reductive amination using formaldehyde and a reducing agent (e.g., NaBH3_3CN).
  • Step 2 : Protect the secondary amine with a Boc group using di-tert-butyl dicarbonate (Boc2_2O) in the presence of a base (e.g., DMAP or TEA) in anhydrous THF or DCM .
  • Step 3 : Purify via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity (>97%) by HPLC .
    • Critical Data :
ParameterCondition/ValueReference
Yield (Step 2)~75-85%
Purity (HPLC)>97%

Q. How should researchers characterize the structure and purity of this compound?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR to confirm Boc protection (δ ~1.3 ppm for tert-butyl protons) and boronic acid presence (broad peak ~8-10 ppm for B-OH). 11^{11}B NMR can validate boronic acid integrity .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]+^+ expected at m/z 238.1) .
  • FT-IR : Peaks at ~3300 cm1^{-1} (B-OH stretching) and ~1700 cm1^{-1} (Boc carbonyl) .

Q. What storage conditions prevent degradation of this boronic acid?

  • Methodology :

  • Store at 0–6°C under inert gas (Ar/N2_2) to minimize protodeboronation or oxidation. Use amber vials to avoid light exposure .
    • Critical Data :
Stability IssueMitigation StrategyReference
HydrolysisAvoid aqueous solvents; use anhydrous DMF or THF
OxidationAdd BHT (0.1% w/w) as a radical scavenger

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be optimized with sterically hindered aryl halides?

  • Methodology :

  • Catalyst Selection : Use Pd(PPh3_3)4_4 or Pd(dppf)Cl2_2 for bulky substrates.
  • Solvent/Base : DME/H2_2O (4:1) with K2_2CO3_3 or Cs2_2CO3_3 to enhance solubility of boronate intermediates .
  • Reaction Monitoring : Track conversion via 19^{19}F NMR (if fluorinated partners) or TLC.
    • Troubleshooting :
  • Low yields may arise from protodeboronation ; add excess boronic acid (1.5 equiv) and degas solvents .

Q. How to selectively remove the Boc group without damaging the boronic acid moiety?

  • Methodology :

  • Use TFA/DCM (1:4) at 0°C for 30 minutes to cleave Boc, followed by rapid neutralization with NaHCO3_3. Avoid prolonged acid exposure to prevent B-OH decomposition .
    • Validation :
  • Confirm deprotection via loss of tert-butyl signals in 1^1H NMR and FT-IR .

Q. How to resolve contradictions in reaction yields when varying solvents?

  • Methodology :

  • Systematic Screening : Test solvents (THF, DMF, toluene) with dielectric constants ranging from 2.4–37.5. Correlate polarity with boronate activation energy using DFT calculations .
  • Case Study : Polar aprotic solvents (DMF) may improve solubility but increase side reactions; non-polar solvents (toluene) favor coupling but slow kinetics .

Q. What analytical strategies identify byproducts in cross-coupling reactions?

  • Methodology :

  • LC-MS : Detect protodeboronated products (loss of -B(OH)2_2) or homo-coupled dimers.
  • NMR DOSY : Differentiate between monomeric and aggregated species .
    • Critical Data :
ByproductDiagnostic Signal
ProtodeboronationAromatic protons in 1^1H NMR (loss of B-OH coupling)
Homo-couplingNew aryl-aryl cross-peaks in 13^{13}C NMR

Q. How do computational methods predict reactivity trends for this boronic acid?

  • Methodology :

  • DFT Calculations : Use Gaussian 16 to model transition states (e.g., M06-2X/6-31G(d)). Analyze steric maps (Burgi-Dunitz angle) and Fukui indices for electrophilicity .
  • Case Study : Substituent effects (Boc vs. methyl) alter charge density on boron, affecting oxidative addition kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-((tert-Butoxycarbonyl)(methyl)amino)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-((tert-Butoxycarbonyl)(methyl)amino)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.